1-(2,4-Difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Overview
Description
1-(2,4-Difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is an organic compound characterized by the presence of a difluorophenyl group and a dioxolane ring
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and ethylene glycol.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the dioxolane ring. Commonly used acids include sulfuric acid or p-toluenesulfonic acid.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient production and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with enzymes and proteins. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its ability to modulate biological targets and pathways, leading to the development of new drugs.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound’s effects on biochemical pathways depend on its specific interactions with molecular targets. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-methanol and 1-(2,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-propane share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the difluorophenyl group and the dioxolane ring in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns. These characteristics make it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-7-1-2-8(9(13)5-7)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMPFDPNYTVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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